5-chloro-N-cyclohexyl-N-ethyl-2-methoxy-4-methylbenzene-1-sulfonamide
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Overview
Description
5-chloro-N-cyclohexyl-N-ethyl-2-methoxy-4-methylbenzene-1-sulfonamide is an organic compound with a complex structure that includes a sulfonyl group attached to a cyclohexylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-cyclohexyl-N-ethyl-2-methoxy-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the chlorination of 2-methoxy-4-methylphenol to introduce the chlorine atom at the 5-position. This is followed by sulfonylation to attach the sulfonyl group. The final step involves the reaction with cyclohexylethylamine under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-cyclohexyl-N-ethyl-2-methoxy-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
5-chloro-N-cyclohexyl-N-ethyl-2-methoxy-4-methylbenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-N-cyclohexyl-N-ethyl-2-methoxy-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
5-chloro-N-cyclohexyl-N-ethyl-2-methoxy-4-methylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
[(5-Chloro-2-methoxyphenyl)sulfonyl]cyclohexylethylamine: Similar structure but lacks the methyl group at the 4-position.
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]ethylamine: Similar structure but lacks the cyclohexyl group.
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylamine: Similar structure but lacks the ethyl group
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
5-chloro-N-cyclohexyl-N-ethyl-2-methoxy-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3S/c1-4-18(13-8-6-5-7-9-13)22(19,20)16-11-14(17)12(2)10-15(16)21-3/h10-11,13H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECDJXLPVBENSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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